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Compound of Interest

Compound Name: Methyl 3-nitroisonicotinate

Cat. No.: B171716 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for methyl
3-nitroisonicotinate, a key intermediate in pharmaceutical and agrochemical research. This

document details two primary synthetic routes, offering step-by-step experimental protocols

and quantitative data to support laboratory-scale synthesis.

Core Synthesis Pathways
Two principal synthetic routes for methyl 3-nitroisonicotinate have been identified in the

literature: a multi-step synthesis commencing from 2-chloro-5-nitroisonicotinic acid, and a more

direct, single-step nitration of methyl isonicotinate.

Pathway 1: Multi-Step Synthesis from 2-chloro-5-
nitroisonicotinic acid
This pathway involves an initial esterification of 2-chloro-5-nitroisonicotinic acid, followed by a

dechlorination step to yield the final product. This route is advantageous when the starting

chloro-substituted pyridine is readily available.

Pathway 2: Direct Nitration of Methyl Isonicotinate
This approach involves the direct electrophilic nitration of the pyridine ring of methyl

isonicotinate. While conceptually simpler, this reaction requires careful control of conditions due
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to the electron-deficient nature of the pyridine ring, which is further deactivated by the ester

group.

Quantitative Data Summary
The following table summarizes the key quantitative data associated with the described

synthetic pathways.
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Pathway

1
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Note: The yield for Pathway 2 is not explicitly available in the searched literature for methyl

isonicotinate but is based on analogous reactions with methyl benzoate.

Experimental Protocols
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Pathway 1: Multi-Step Synthesis from 2-chloro-5-
nitroisonicotinic acid
Step 1: Synthesis of 2-chloro-5-nitroisonicotinic acid methyl ester[1]

To a 3L reaction vessel, add 2L of dichloromethane and 200g of 2-chloro-5-nitroisonicotinic

acid with stirring.

Add 150mL of thionyl chloride to the mixture.

Heat the mixture to reflux. After approximately 4 hours, the solution should become clear.

Continue to reflux for an additional hour.

Cool the reaction mixture to 5°C using an ice-water bath.

Slowly add 400mL of methanol dropwise, ensuring the temperature does not exceed 25°C.

Continue to stir the reaction at a temperature below 25°C for 1 hour after the methanol

addition is complete.

Pour the reaction mixture into 2L of ice water.

Neutralize the mixture with solid potassium carbonate.

Separate the organic phase. Extract the aqueous phase twice with dichloromethane.

Combine the organic phases and dry over anhydrous sodium sulfate.

Evaporate the dichloromethane under reduced pressure to yield the product as a white solid

(210g, 98% yield).

Step 2: Synthesis of methyl 3-nitroisonicotinate[1]

In a 250mL reaction flask, add 100mL of glacial acetic acid and 20g of 2-chloro-5-

nitroisonicotinic acid methyl ester with stirring.

Heat the mixture to 100°C.
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Slowly add 8g of copper powder.

After the addition of copper powder is complete, heat the mixture to reflux for 15 minutes.

Evaporate the acetic acid under reduced pressure.

Pour the residue into cold water and extract three times with ethyl acetate.

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium

sulfate.

Remove the solvent by evaporation to obtain the final product as a colorless liquid (12g, 71%

yield).

Pathway 2: Direct Nitration of Methyl Isonicotinate
(Adapted Protocol)
This protocol is adapted from established procedures for the nitration of methyl benzoate, a

structurally similar compound.[2][3][4][5] The pyridine ring in methyl isonicotinate is more

electron-deficient than a benzene ring, which may necessitate slightly more forcing conditions

or result in lower yields.

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, cool

12 mL of concentrated sulfuric acid to 0°C or below.

Slowly add 6.0 g of methyl isonicotinate to the cold sulfuric acid with continuous stirring.

In a separate beaker, prepare the nitrating mixture by carefully and slowly adding 4 mL of

concentrated nitric acid to 4 mL of concentrated sulfuric acid, while cooling the beaker in an

ice bath.

Using a dropping funnel or a Pasteur pipette, add the cold nitrating mixture dropwise to the

stirred solution of methyl isonicotinate in sulfuric acid. The rate of addition should be

controlled to maintain the reaction temperature below 15°C. This addition should take

approximately one hour.
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After the addition is complete, continue stirring the reaction mixture in the ice bath for an

additional 15-30 minutes.

Carefully pour the reaction mixture onto a large volume of crushed ice in a beaker.

Allow the ice to melt, and the crude product should precipitate as a solid.

Collect the solid product by vacuum filtration using a Buchner funnel and wash it with cold

water to remove residual acid.

Further purification can be achieved by recrystallization from a suitable solvent such as

ethanol.

Synthesis Pathway Visualizations
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Caption: Pathway 1: Multi-step synthesis.
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Caption: Pathway 2: Direct nitration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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